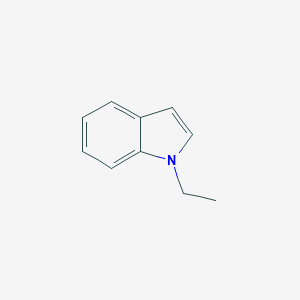

1-Ethyl-1H-indole

Descripción

Propiedades

IUPAC Name |

1-ethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRKZFCXXBFHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293941 | |

| Record name | 1-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10604-59-8 | |

| Record name | N-Ethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H03CX1P47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Ethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole is an aromatic heterocyclic organic compound that belongs to the diverse family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole nitrogen, in this case with an ethyl group, can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, experimental protocols for synthesis and analysis, and potential biological significance of this compound.

Chemical Properties and Structure

The fundamental chemical and structural characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers and Molecular Structure

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Ethylindole, 1-Ethylindole | [1] |

| CAS Number | 10604-59-8 | [1] |

| Molecular Formula | C₁₀H₁₁N | [1] |

| SMILES | CCN1C=CC2=CC=CC=C21 | [1] |

| InChI Key | QRRKZFCXXBFHSV-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 254 °C | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | 0.99 g/cm³ | [2] |

| Vapor Pressure | 0.029 mmHg at 25°C | [2] |

| Refractive Index | 1.6030 (estimate) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | |

| XLogP3 | 2.7 |

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common and effective method for the synthesis of this compound is the N-alkylation of indole using an ethylating agent in the presence of a base.[3]

Materials:

-

Indole

-

Ethyl bromide (or ethyl iodide)

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a stirred suspension of a base (e.g., 1.2 equivalents of sodium hydride) in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add a solution of indole (1 equivalent) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH). Cool the reaction mixture back to 0 °C.

-

Alkylation: Add the ethylating agent (e.g., 1.1 equivalents of ethyl bromide) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[4]

Caption: General workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the ethyl group (a quartet and a triplet) and the protons of the indole ring system.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z = 145.[1]

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase HPLC method can be employed for purity analysis. A typical system would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, the broader class of indole derivatives has been shown to interact with various biological targets and pathways. The ethyl group at the N1 position can influence the compound's lipophilicity and steric profile, potentially altering its binding affinity and specificity for biological targets compared to unsubstituted indole or other N-substituted analogs.

Bacterial Quorum Sensing

Indole itself is a known signaling molecule in many bacterial species, playing a role in inter- and intraspecies communication, a process known as quorum sensing (QS).[5][6] Indole and its derivatives can interfere with QS systems, thereby inhibiting virulence factor production and biofilm formation in pathogenic bacteria.[7] The N-ethyl substitution may modulate this activity.

Caption: Potential interference of this compound with bacterial quorum sensing.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Several indole derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[8][9] Dysregulation of GSK-3 is associated with various diseases, including neurodegenerative disorders, diabetes, and cancer. The indole scaffold can serve as a template for designing GSK-3 inhibitors.

Caption: Postulated inhibitory effect of indole derivatives on the GSK-3β pathway.

Peroxisome Proliferator-Activated Receptor α (PPARα) / Carnitine Palmitoyltransferase 1 (CPT1) Pathway

Recent studies have explored indole derivatives as regulators of lipid metabolism through the modulation of the PPARα/CPT1 pathway.[10][11] PPARα is a nuclear receptor that plays a key role in fatty acid oxidation, and CPT1 is a rate-limiting enzyme in this process.[12] Compounds that can activate this pathway are of interest for the treatment of metabolic disorders like nonalcoholic fatty liver disease (NAFLD).

Caption: Potential activation of the PPARα/CPT1 pathway by indole derivatives.

Conclusion

This compound is a valuable compound for research in organic synthesis, medicinal chemistry, and drug discovery. Its synthesis is straightforward, and its structure can be readily confirmed by standard analytical techniques. While its specific biological roles are still under investigation, the known activities of the broader indole class in modulating key signaling pathways, such as bacterial quorum sensing, GSK-3, and PPARα/CPT1, suggest that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. Further research is warranted to elucidate the precise molecular mechanisms and therapeutic potential of this specific indole derivative.

References

- 1. This compound | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-indole

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-Ethyl-1H-indole, a valuable heterocyclic compound in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Visual diagrams of the core chemical transformations are included to facilitate a deeper understanding of the reaction mechanisms.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached through two principal strategies:

-

Direct N-Ethylation of Indole: This is the most straightforward approach, involving the deprotonation of the indole nitrogen followed by substitution with an ethyl group. This method is favored for its simplicity and the ready availability of starting materials.

-

Fischer Indole Synthesis: A classic and versatile method for forming the indole ring system itself. To produce this compound, this pathway begins with N-ethyl-N-phenylhydrazine, which is cyclized with an acetaldehyde equivalent under acidic conditions.

This guide will explore these two core pathways, providing detailed experimental conditions and data.

Pathway I: Direct N-Ethylation of Indole

Direct N-alkylation of the indole nitrogen is a widely used method that relies on the acidic nature of the N-H proton (pKa ≈ 17). The reaction proceeds by first generating the indolide anion with a suitable base, which then acts as a nucleophile, attacking an ethylating agent.

Logical Workflow for Direct N-Ethylation

Caption: Workflow for the direct N-ethylation of indole.

Comparative Data for N-Alkylation of Indole Derivatives

While specific data for the parent this compound is sparse, the following table summarizes results for the N-alkylation of closely related indole derivatives, providing a strong basis for comparison of different reaction conditions.

| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Indol-2-carboxylate | Benzyl Bromide | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |

| Ethyl Indol-2-carboxylate | Allyl Bromide | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |

| Substituted Indoles | Alkyl Bromides | KOH | DMSO | Room Temp | - | - | General Procedure |

| Harmine HCl | Alkyl Iodides | NaH | DMF | Room Temp | Overnight | - | [2] |

| Indole-3-acetonitrile | Dimethyl Carbonate | KOH / TBAB | DMF | 128 | 10 | 94.4 | Patent Data |

Detailed Experimental Protocol: N-Ethylation with KOH/DMSO

This protocol is a representative procedure based on common laboratory practices for the N-alkylation of indoles.

Materials:

-

1H-Indole (1.0 equiv.)

-

Potassium hydroxide (KOH), powdered (2.0 equiv.)

-

Ethyl bromide (C₂H₅Br) or Ethyl iodide (C₂H₅I) (1.5 equiv.)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (2.0 equiv.).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask to create a slurry.

-

Add 1H-Indole (1.0 equiv.) to the stirring suspension at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the complete formation of the indolide anion.

-

Slowly add the ethylating agent (ethyl bromide or ethyl iodide, 1.5 equiv.) dropwise to the reaction mixture. An exotherm may be observed.

-

Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot has been consumed.

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound via silica gel column chromatography if necessary.

Pathway II: Fischer Indole Synthesis

The Fischer Indole Synthesis is a powerful method for constructing the indole core from an arylhydrazine and a carbonyl compound. To synthesize this compound, the key precursors are N-ethyl-N-phenylhydrazine and acetaldehyde. The reaction is typically catalyzed by Brønsted or Lewis acids.[3][4]

Reaction Pathway for Fischer Indole Synthesis

Caption: Fischer Indole Synthesis pathway for this compound.

Quantitative Data for Fischer Indole Synthesis

The Fischer Indole Synthesis is highly versatile, and yields can vary significantly based on the substrates and acid catalyst used. High yields are often achievable for complex indole syntheses.[5]

| Hydrazine | Carbonyl | Acid Catalyst | Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | - | 190 °C, 4.5 h | Indole Product 70 | 89 | [5] |

| Phenylhydrazine HCl | Optically active cyclohexanone | MsOH | Reflux in MeOH | Tricyclic Indole | 84 | [5] |

| Hydrazine 45 | Lactol 46 | HOAc | - | Furoindoline 47 | - | [5] |

| N-Methylphenylhydrazone of pyruvate | Acid | Heat | - | 1-Methyl-2-indolecarboxylic acid | 5 | [4] |

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general two-step procedure for the synthesis of this compound via the Fischer method.

Part A: Synthesis of Acetaldehyde N-Ethyl-N-phenylhydrazone

Materials:

-

N-Ethyl-N-phenylhydrazine (1.0 equiv.)

-

Acetaldehyde (1.1 equiv.)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine (1.0 equiv.) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Cool the mixture in an ice bath and slowly add acetaldehyde (1.1 equiv.) with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting hydrazine.

-

The resulting hydrazone solution can often be used directly in the next step without isolation. Alternatively, the solvent can be removed under reduced pressure, and the crude hydrazone can be purified if necessary.

Part B: Acid-Catalyzed Cyclization

Materials:

-

Acetaldehyde N-Ethyl-N-phenylhydrazone (from Part A)

-

Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or glacial acetic acid)

-

High-boiling solvent (if not using PPA or acetic acid as the solvent, e.g., toluene, xylene)

Procedure:

-

Method with Polyphosphoric Acid (PPA): a. Gently heat PPA in a reaction flask to approximately 80-100 °C to ensure it is fluid. b. Slowly add the crude N-ethyl-N-phenylhydrazone from Part A to the hot PPA with vigorous mechanical stirring. c. Heat the reaction mixture, typically between 100-150 °C, for 1-3 hours. Monitor the reaction by TLC. d. After completion, cool the mixture and carefully pour it onto crushed ice. e. Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until basic. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the organic layer, dry, and concentrate to yield the crude product.

-

Method with Acetic Acid: a. If the hydrazone was prepared in ethanol, remove the ethanol under reduced pressure and replace it with glacial acetic acid. b. Heat the acetic acid solution of the hydrazone to reflux for several hours. c. Monitor the reaction by TLC. Upon completion, cool the mixture, neutralize with a base, and perform an aqueous workup and extraction as described above.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Conclusion

Both direct N-ethylation and the Fischer Indole Synthesis represent robust and effective strategies for the preparation of this compound. The choice of method often depends on the availability of starting materials, scale of the reaction, and tolerance for different reaction conditions. Direct N-ethylation is atom-economical and proceeds from readily available indole. The Fischer Indole Synthesis offers great versatility in creating substituted indoles, though it requires the synthesis or purchase of the corresponding N-ethyl-N-phenylhydrazine precursor. For industrial applications, factors such as reagent toxicity, cost, and waste generation would heavily influence the selection of the optimal pathway.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

Spectroscopic Analysis of 1-Ethyl-1H-indole: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 1-Ethyl-1H-indole (C₁₀H₁₁N), a significant heterocyclic compound in chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.62 | d | 1H | H-4 |

| 7.51 | d | 1H | H-7 |

| 7.18 | t | 1H | H-6 |

| 7.09 | t | 1H | H-5 |

| 7.05 | d | 1H | H-2 |

| 6.48 | d | 1H | H-3 |

| 4.15 | q | 2H | N-CH₂ |

| 1.45 | t | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.9 | C-7a |

| 128.5 | C-3a |

| 128.3 | C-2 |

| 121.3 | C-5 |

| 120.9 | C-6 |

| 119.2 | C-4 |

| 109.3 | C-7 |

| 100.9 | C-3 |

| 41.6 | N-CH₂ |

| 15.3 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show the following characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2975-2925 | Medium-Strong | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| 1615-1580 | Medium | C=C Stretch | Aromatic Ring |

| 1490-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1470-1450 | Medium | C-H Bend | Aliphatic C-H (CH₂) |

| 1380-1370 | Medium | C-H Bend | Aliphatic C-H (CH₃) |

| 750-700 | Strong | C-H Bend (out-of-plane) | ortho-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

Table 4: Mass Spectrometry Data (GC-MS, EI) for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 145 | 50.06 | [M]⁺ (Molecular Ion) |

| 130 | 99.99 | [M-CH₃]⁺ |

| 131 | 14.52 | [M-CH₂]⁺ |

| 89 | 23.53 | [C₇H₅]⁺ |

| 77 | 13.02 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will perform a Fourier transform of the interferogram to produce the infrared spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph-mass spectrometer (GC-MS). The sample is vaporized and separated on the GC column before entering the mass spectrometer. For electron ionization (EI), an electron beam with a typical energy of 70 eV is used to ionize the sample.

-

Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 1-Ethyl-1H-indole: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole is an aromatic heterocyclic organic compound that belongs to the indole family. The indole nucleus is a prevalent scaffold in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The N-ethyl substitution on the indole ring can significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an in-depth analysis of its spectral characteristics.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 145.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White or brown crystalline solid | --INVALID-LINK-- |

| Melting Point | 105 °C | --INVALID-LINK-- |

| Boiling Point | 254 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.99 g/cm³ | --INVALID-LINK-- |

| Flash Point | 107 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.029 mmHg at 25 °C | --INVALID-LINK-- |

| Refractive Index | 1.6030 (estimate) | --INVALID-LINK-- |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Insoluble at room temperature | --INVALID-LINK-- |

| Organic Solvents | Soluble in alcohols and ethers | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of indole with an ethylating agent, such as ethyl bromide, in the presence of a base.[1]

Materials:

-

Indole

-

Ethyl bromide

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add indole (5.0 mmol, 1.0 equivalent) and potassium hydroxide (10 mmol, 2.0 equivalents).

-

Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Initiation: Stir the mixture at room temperature until the indole and KOH are well-dispersed. Add ethyl bromide (10 mmol, 2.0 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding 30 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Visualization of the Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

1H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.3 |

| -CH₂- (ethyl) | ~4.1 | Quartet (q) | ~7.3 |

| H-3 | ~6.5 | Doublet of doublets (dd) | J ≈ 3.1, 0.9 |

| H-2 | ~7.1 | Doublet of doublets (dd) | J ≈ 3.1, 0.9 |

| H-5, H-6 | ~7.1-7.2 | Multiplet (m) | - |

| H-4 | ~7.5 | Doublet (d) | ~8.3 |

| H-7 | ~7.6 | Doublet (d) | ~7.8 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

13C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (13C NMR) spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~15 |

| -CH₂- (ethyl) | ~41 |

| C-3 | ~101 |

| C-7 | ~109 |

| C-4 | ~119 |

| C-6 | ~120 |

| C-5 | ~121 |

| C-2 | ~128 |

| C-9 (3a) | ~129 |

| C-8 (7a) | ~136 |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound would show characteristic absorption bands for the aromatic C-H, C=C, and C-N bonds, as well as the aliphatic C-H bonds of the ethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2975-2850 | Medium-Strong | Aliphatic C-H stretch (ethyl group) |

| ~1610, 1490, 1460 | Medium | Aromatic C=C stretching |

| ~1330 | Medium | C-N stretching |

| ~740 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 145 | ~50% | [M]⁺ (Molecular ion) |

| 130 | 100% | [M - CH₃]⁺ |

| 117 | ~15% | [M - C₂H₄]⁺ (Indole cation radical) |

| 89 | ~24% | [M - CH₃ - HCN]⁺ |

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. The ethyl group at the nitrogen atom protects it from reactions that typically occur at the N-H bond of unsubstituted indole. Electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, are expected to occur preferentially at the C3 position of the indole ring, which is the most electron-rich position.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors, antimicrobial agents, and ligands for various receptors. The ethyl group can modulate the lipophilicity and metabolic stability of the parent indole, which are critical parameters in drug design.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualization of Laboratory Safety Protocol:

Caption: General laboratory safety protocol.

References

The Biological Versatility of 1-Ethyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of naturally occurring compounds and synthetic drugs.[1][2] Its unique structure allows it to mimic peptides and interact with numerous biological targets, making it a fertile ground for the development of novel therapeutics.[1][3] Among the myriad of indole derivatives, those featuring an ethyl group at the N-1 position (1-Ethyl-1H-indole) have garnered significant attention for their diverse and potent biological activities. These modifications can enhance lipophilicity and modulate binding affinities, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in the field of drug development. The activities covered include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition, supported by quantitative data, detailed experimental protocols, and workflow visualizations.[2]

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the N-alkylation of a parent indole ring, followed by functionalization at various positions, most commonly the C-3 position. The ethyl group is introduced using an ethylating agent like ethyl iodide or bromoethane in the presence of a base. Subsequent reactions, such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or Mannich reactions, can introduce diverse functional groups to build a library of compounds for biological screening.[4][5]

Experimental Protocol: Representative Synthesis of a this compound Derivative

This protocol describes a general two-step process: N-ethylation of indole followed by a coupling reaction to introduce a functional side chain, adapted from procedures for synthesizing indole-based sulfonohydrazides.[6]

Step 1: Synthesis of this compound-3-carbaldehyde

-

To a solution of 1H-indole-3-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.

-

Add ethyl iodide (EtI, 1.2 equivalents) dropwise to the stirring mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under a vacuum.

-

Purify the crude product by recrystallization from ethanol to yield this compound-3-carbaldehyde.

Step 2: Synthesis of the Final Derivative (e.g., Sulfonohydrazide)

-

Dissolve the this compound-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of a substituted phenyl sulfonylhydrazide (1 equivalent) in ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature. The resulting solid product is collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the final this compound derivative.

-

Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]

Anticancer and Cytotoxic Activity

Several this compound derivatives have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, liver, and cervical cancers, often with selectivity over non-cancerous cells.[6][8][9]

Quantitative Data: Cytotoxicity of this compound Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC₅₀/LC₅₀ in µM) | Reference |

| 5f | Sulfonohydrazide | MCF-7 (Breast) | IC₅₀: 13.2 | [6] |

| MDA-MB-468 (Breast) | IC₅₀: 8.2 | [6] | ||

| 1c | Hydrazinyl Phenol | HepG2 (Liver) | LC₅₀: 0.9 | [8] |

| MCF-7 (Breast) | LC₅₀: 0.55 | [8] | ||

| HeLa (Cervical) | LC₅₀: 0.50 | [8] | ||

| EPI | Phenyl-thiophen-yl | HepG2 (Liver) | No significant cytotoxic effect observed | [10] |

IC₅₀ (Half-maximal inhibitory concentration) and LC₅₀ (Lethal concentration, 50%) are measures of potency. Lower values indicate higher activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and proliferation, which is a proxy for cytotoxicity.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for an additional 24-48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/LC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

This compound derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][10] The indole scaffold is a key component of many natural and synthetic antimicrobial agents.[11]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Standard Drug (MIC in µg/mL) | Reference |

| Indole-Thiadiazole (2c) | MRSA | >3.125 | Ciprofloxacin (>3.125) | [12] |

| B. subtilis | 3.125 | Ciprofloxacin (0.39) | [12] | |

| Indole-Triazole (3d) | MRSA | >3.125 | Ciprofloxacin (>3.125) | [12] |

| Indole-Triazole (3c) | B. subtilis | 3.125 | Ciprofloxacin (0.39) | [12] |

| EPI | E. coli | Active | - | [10] |

| S. aureus | Active | - | [10] | |

| C. albicans | Active | - | [10] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][13]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in the final test concentrations.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) is also tested as a reference.[7]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases.[14] Certain this compound derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[15][16]

Quantitative Data: Anti-inflammatory Effects of this compound Derivatives

| Compound ID | Derivative Class | Assay Model | Activity | Reference |

| IIb | Imidazolidinone | Egg-white-induced paw edema (rat) | Significant reduction in edema vs. Ibuprofen | [15][16] |

| 2 | N-ethyl morpholine | CFA-induced hyperalgesia (rat) | ED₅₀: 1.097 mg/kg | [17] |

| S3 | Acetohydrazide | Carrageenan-induced paw edema (rat) | 61.20% inhibition (at 3h) | [14] |

| S7 | Acetohydrazide | Carrageenan-induced paw edema (rat) | 62.24% inhibition (at 3h) | [14] |

| S14 | Acetohydrazide | Carrageenan-induced paw edema (rat) | 63.69% inhibition (at 3h) | [14] |

ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[14][18]

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.

-

Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Calculation: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition in Inflammation

Many anti-inflammatory indole derivatives function by inhibiting the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and swelling.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. benthamscience.com [benthamscience.com]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajchem-a.com [ajchem-a.com]

- 16. ajchem-a.com [ajchem-a.com]

- 17. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

In-depth Technical Guide on 1-Ethyl-1H-indole: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document summarizes the currently available scientific and technical information regarding 1-Ethyl-1H-indole. A comprehensive search of chemical databases and the scientific literature was conducted to collate data on its properties and biological activities.

It is important to note at the outset that dedicated research into the specific mechanism of action of this compound in biological systems is exceedingly limited. The available information primarily pertains to its chemical synthesis, physical properties, and its use as a precursor or structural motif in the synthesis of other compounds. While the broader class of indole derivatives has a vast and well-documented pharmacological history, this compound itself has not been the subject of extensive biological investigation.

Chemical and Physical Properties

This compound, also known as N-Ethylindole, is an aromatic heterocyclic organic compound.[1] Its fundamental structure consists of a benzene ring fused to a pyrrole ring, with an ethyl group attached to the nitrogen atom of the pyrrole ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| CAS Number | 10604-59-8 | [1][2] |

| Appearance | White or brown crystalline solid | [3] |

| Boiling Point | 254 °C | [4] |

| Melting Point | Not consistently reported | |

| Solubility | Insoluble in water, soluble in organic solvents like alcohols and ethers | [3] |

Biological Context and Potential Relevance

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a wide range of biological targets with high affinity.[5][6] This is evidenced by the numerous natural and synthetic indole-containing compounds with significant biological activities.[6][7][8] Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the psychedelic compound psilocybin.[7][9][10]

Derivatives of indole are known to possess a wide array of pharmacological properties, including:

While these activities are well-established for the broader class of indoles, it is crucial to reiterate that specific studies detailing a mechanism of action for this compound are not present in the current body of scientific literature.

Synthesis and Experimental Information

The primary context in which this compound appears in the literature is related to its synthesis and its use as a starting material for more complex molecules.

Experimental Protocol: General Synthesis of this compound

A common method for the synthesis of N-alkylated indoles like this compound involves the reaction of indole with an ethylating agent.

-

Reactants: Indole and ethyl bromide.[3]

-

Catalyst/Conditions: The reaction is typically carried out in an inert solvent under reflux, often with a suitable catalyst.[3]

-

Reaction Type: Nucleophilic substitution, where the nitrogen of the indole ring acts as a nucleophile to displace the bromide from ethyl bromide.

This synthesis is a foundational reaction in organic chemistry and is a variant of the broader Fischer indole synthesis, a Nobel Prize-winning method for creating indoles from aryl hydrazines and ketones.[12]

Diagram 1: General Synthetic Pathway for this compound

References

- 1. 1H-Indole, 1-ethyl- [webbook.nist.gov]

- 2. This compound | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. 1-Ethyl-2-phenyl-1H-indole|High-Purity Research Chemical [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-b.com [ajchem-b.com]

- 9. Indole - Wikipedia [en.wikipedia.org]

- 10. Serotonin - Wikipedia [en.wikipedia.org]

- 11. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 1-Ethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, underscores the enduring importance of synthetic routes to functionalized indoles.[4][5] This technical guide delves into the historical context and synthetic evolution of a specific, yet significant, derivative: 1-Ethyl-1H-indole. While the initial discovery of this particular N-alkylated indole is not prominently documented as a singular breakthrough, its synthesis is intrinsically linked to the foundational methods of indole chemistry, most notably the Fischer indole synthesis. This document will provide an in-depth exploration of the historical development of indole synthesis, detailed experimental protocols for the preparation of this compound, and a summary of relevant quantitative data to inform contemporary research and development.

Historical Perspective: The Dawn of Indole Synthesis

The journey into the synthesis of indoles began in the late 19th century. A pivotal moment in this journey was the discovery of the Fischer indole synthesis by Emil Fischer and F. Jourdan in 1883.[4][6] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole remains one of the most widely utilized methods for constructing the indole nucleus.[4][6][7] The initial report by Fischer and Jourdan described the cyclization of the N-methylphenylhydrazone of pyruvate to yield 1-methyl-2-indolecarboxylic acid, albeit with a low yield of 5%.[6] Despite the initial low efficiency, the robustness and broad applicability of this method have cemented its place in the annals of organic chemistry.

The Fischer indole synthesis proceeds through a series of well-defined steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to furnish the aromatic indole ring.[4][6][8]

Over the decades, numerous other methods for indole synthesis have been developed, each with its own advantages and limitations. These include, but are not limited to, the Reissert, Japp-Klingemann, and more contemporary palladium-catalyzed methods.[9][10] The Buchwald modification, for instance, allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the traditional Fischer synthesis.[4]

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound (C₁₀H₁₁N) can be achieved through various strategies, primarily involving the N-alkylation of indole or the direct synthesis from an N-ethylated precursor via methods like the Fischer indole synthesis.

N-Alkylation of Indole

A common and direct approach to this compound is the N-alkylation of the parent indole ring. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion, which then acts as a nucleophile to attack an ethylating agent.

Experimental Protocol: N-Alkylation of Indole to form this compound

-

Materials:

-

Indole

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of indole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Fischer Indole Synthesis Approach

Alternatively, this compound can be synthesized using the Fischer indole synthesis by reacting N-ethyl-N-phenylhydrazine with a suitable two-carbon aldehyde equivalent, such as acetaldehyde diethyl acetal, under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of this compound

-

Materials:

-

N-ethyl-N-phenylhydrazine hydrochloride

-

Acetaldehyde diethyl acetal

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Combine N-ethyl-N-phenylhydrazine hydrochloride (1 equivalent) and acetaldehyde diethyl acetal (1.1 equivalents) in a round-bottom flask.

-

Add polyphosphoric acid (or a suitable acidic medium) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield this compound.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of N-alkylated indoles, providing a comparative overview of reaction conditions and yields.

| Synthesis Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation (Allyl) | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |

| N-Alkylation (Benzyl) | aq. KOH | Acetone | 20 | 2 | Excellent | [1] |

| N-Alkylation (Pentyl) | aq. KOH | Acetone | Reflux | 8 | - | [1] |

| Fischer Indole (General) | Brønsted or Lewis Acids | Various | Elevated | - | Variable | [11] |

Visualizing the Synthesis

To further elucidate the synthetic pathways, the following diagrams illustrate the mechanism of the Fischer indole synthesis and a general workflow for the N-alkylation of indole.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. asianpubs.org [asianpubs.org]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

Quantum Chemical Calculations for 1-Ethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1-Ethyl-1H-indole. Due to the limited availability of direct experimental and computational studies on this specific molecule in public literature, this document outlines a robust theoretical framework and protocol for performing such calculations. The methodologies and expected outcomes are synthesized from established computational chemistry practices and data from closely related indole derivatives. This guide is intended to serve as a practical resource for researchers initiating computational studies on this compound and similar compounds, particularly in the context of drug design and materials science.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials. The substituent at the N-1 position of the indole ring can significantly influence its electronic properties and intermolecular interactions, thereby modulating its biological activity and material characteristics. This compound, with an ethyl group at the nitrogen atom, serves as a valuable model system for understanding the impact of N-alkylation on the indole core.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of this compound at the atomic level. These computational methods can predict molecular geometry, vibrational frequencies, electronic structure (such as frontier molecular orbitals), and spectroscopic properties. Such insights are invaluable for rational drug design, understanding reaction mechanisms, and predicting the photophysical properties of novel materials.

This guide details the standard computational protocols, including Density Functional Theory (DFT), for the in-silico characterization of this compound. It presents expected quantitative data in a structured format and provides visualizations to clarify computational workflows and conceptual relationships.

Computational Methodology

The following section outlines a typical and robust computational protocol for the quantum chemical analysis of this compound. These methods are widely adopted in the scientific community for their balance of accuracy and computational cost.

Geometry Optimization

The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][2][3][4]

-

Basis Set: The 6-311++G(d,p) basis set is suggested. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution.[4]

-

Software: The calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

-

Convergence Criteria: Optimization should be continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is typically confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule.

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. The appropriate scaling factor depends on the chosen functional and basis set.

Electronic Properties Analysis

The electronic properties of this compound can be elucidated from the optimized geometry.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties.[1][3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[1][3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[1][3]

Spectroscopic Properties Prediction

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule.

Expected Results and Data Presentation

This section presents the anticipated quantitative data from the quantum chemical calculations on this compound, based on the methodologies described above.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to have a planar indole ring system with the ethyl group oriented to minimize steric hindrance. The key geometric parameters are summarized in the table below.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | N1-C2 | 1.375 |

| C2-C3 | 1.380 | |

| N1-C8 | 1.395 | |

| C8-C9 | 1.400 | |

| N1-C10 (Ethyl) | 1.470 | |

| C10-C11 (Ethyl) | 1.530 | |

| **Bond Angles (°) ** | C2-N1-C8 | 108.5 |

| N1-C2-C3 | 110.0 | |

| C2-N1-C10 | 125.0 | |

| C8-N1-C10 | 126.5 | |

| Dihedral Angles (°) | C3-C2-N1-C8 | 0.5 |

| C2-N1-C10-C11 | 90.0 |

Table 1: Predicted optimized geometric parameters for this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. Key predicted vibrational modes are listed below.

| Vibrational Mode | Frequency (cm⁻¹, scaled) | Intensity (km/mol) |

| N-H Stretch (of indole) | N/A (substituted) | N/A |

| C-H Stretch (Aromatic) | 3100 - 3000 | Moderate |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |

| C-N Stretch | 1350 - 1250 | Moderate |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

Table 2: Predicted characteristic vibrational frequencies for this compound.

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and potential applications in electronic devices.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -5.50 eV |

| LUMO Energy | -0.20 eV |

| HOMO-LUMO Gap | 5.30 eV |

| Dipole Moment | 2.10 Debye |

| Ionization Potential | 5.50 eV |

| Electron Affinity | 0.20 eV |

Table 3: Predicted electronic properties of this compound.

Visualization of Computational Workflows and Concepts

Visual diagrams are essential for understanding the logical flow of computational experiments and the relationships between different molecular properties. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-Ethyl-1H-indole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-1H-indole in various organic solvents. In the absence of extensive quantitative data in publicly available literature, this document outlines the predicted solubility based on the compound's molecular structure and the established principles of chemical interactions. Furthermore, it offers detailed experimental protocols for the precise quantitative determination of its solubility, enabling researchers in drug development and chemical synthesis to generate critical data for their applications. This guide is intended to be an essential resource for scientists and professionals requiring a thorough understanding of the solubility behavior of N-alkylated indoles.

Introduction to this compound

This compound (CAS No. 10604-59-8) is an N-alkylated derivative of indole, a prominent heterocyclic aromatic compound. The indole nucleus is a core structural motif in a multitude of biologically active molecules, including the amino acid tryptophan and numerous pharmaceuticals. The substitution of the hydrogen on the indole nitrogen with an ethyl group significantly alters the molecule's physicochemical properties, most notably its polarity and hydrogen bonding capability.

Compared to its parent compound, indole, this compound lacks the N-H bond, which eliminates its ability to act as a hydrogen bond donor. This modification, coupled with the addition of the nonpolar ethyl group, increases its overall lipophilicity. Consequently, this compound is expected to exhibit very low solubility in water and enhanced solubility in organic solvents. Understanding its solubility profile is paramount for a range of applications, including reaction medium selection, purification by crystallization, and formulation for biological assays.

Solubility Data

Specific quantitative solubility data for this compound is sparse in scientific literature. However, based on the principle of "like dissolves like" and the known solubility of the parent indole compound, a qualitative solubility profile can be predicted. The parent compound, indole, is known to be soluble in organic solvents such as ethanol, ether, benzene, and ethyl acetate, while being only slightly soluble in water.[1][2] The increased nonpolar character of this compound suggests it will follow a similar or more pronounced trend.

The following table summarizes the expected qualitative solubility of this compound in a selection of common laboratory solvents.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| n-Hexane | 1.9 | High | As a nonpolar aliphatic hydrocarbon, hexane is an excellent solvent for other nonpolar molecules. The aromatic and ethyl groups of this compound will interact favorably via van der Waals forces. |

| Toluene | 2.4 | High | Toluene, an aromatic hydrocarbon, will effectively solvate the aromatic indole ring system through π-π stacking interactions, in addition to van der Waals forces with the ethyl group. |

| Polar Aprotic Solvents | |||

| Diethyl Ether | 4.3 | High | The moderate polarity and ability to accept hydrogen bonds (though not relevant here) make diethyl ether a good solvent for a wide range of organic compounds. It is expected to readily dissolve this compound. |

| Dichloromethane (DCM) | 9.1 | High | DCM is a versatile solvent capable of dissolving compounds with a range of polarities. It should effectively solvate this compound. |

| Ethyl Acetate | 6.0 | High | Similar to other polar aprotic solvents, ethyl acetate is expected to be a very good solvent for this compound. Indole itself shows high solubility in ethyl acetate.[1] |

| Acetone | 21 | High | Acetone is a strong polar aprotic solvent that is anticipated to fully dissolve this compound. |

| Polar Protic Solvents | |||

| Ethanol | 25 | High | Alcohols are generally good solvents for indole derivatives. Indole is readily soluble in ethanol.[1][2] |

| Methanol | 33 | Moderate to High | While more polar than ethanol, methanol is still expected to be a good solvent for this compound. |

| Water | 80 | Insoluble | The molecule is predominantly nonpolar due to the large aromatic system and the ethyl group. The lack of a hydrogen-bond-donating group further reduces its affinity for the highly polar, hydrogen-bonding network of water. |

Disclaimer: The data presented in this table is predictive and based on chemical principles. For precise applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[3][4]

Key Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography - HPLC)

Quantitative Method: Equilibrium Shake-Flask Protocol

This method measures the concentration of a saturated solution at equilibrium.

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[5]

-

Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[3] Preliminary studies can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To obtain a clear, saturated solution for analysis, either centrifuge the vial at high speed or carefully filter the supernatant through a syringe filter chemically compatible with the solvent.[6] This step is critical to avoid transferring any solid particles.

-

Dilution: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Semi-Quantitative Method for Rapid Screening

For a quicker, less precise estimation of solubility, a serial addition method can be used.[7]

-

Weigh a small, known amount of this compound (e.g., 10 mg) into a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vigorously shake or vortex the mixture until the solid is fully dissolved.[7]

-

Continue adding solvent until complete dissolution is achieved.

-

The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the solute.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow for experimental solubility determination and subsequent solvent selection.

Figure 1. Experimental workflow for the quantitative determination of solubility using the Shake-Flask method.

Figure 2. Logical workflow for solvent selection based on experimentally determined solubility data.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 3. enamine.net [enamine.net]